molecular formula C18H20N2O4 B270581 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Numéro de catalogue B270581
Poids moléculaire: 328.4 g/mol
Clé InChI: UUDHWXHVQGCTNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in the immune response. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. By blocking these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce the production of cytokines and other inflammatory molecules that contribute to autoimmune diseases. This leads to a reduction in inflammation and a decrease in the symptoms associated with these conditions.
Biochemical and Physiological Effects:
6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects, including a reduction in the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also leads to a decrease in the number of immune cells that are involved in the inflammatory response, such as T cells and B cells. These effects contribute to the anti-inflammatory properties of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid and its potential therapeutic applications in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its selectivity for JAK enzymes, which allows for targeted inhibition of the immune response without affecting other cellular processes. This makes it a promising candidate for the treatment of autoimmune diseases, as it can reduce inflammation without causing significant side effects. However, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid also has some limitations, including its potential for off-target effects and its limited efficacy in some patient populations.

Orientations Futures

There are several future directions for research on 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, including the development of more potent and selective JAK inhibitors, the identification of biomarkers to predict patient response to therapy, and the exploration of combination therapies that can enhance the efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in treating autoimmune diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, particularly in patients with chronic autoimmune diseases. Overall, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid represents a promising avenue for the development of new therapies for autoimmune diseases, and further research is needed to fully explore its potential.

Méthodes De Synthèse

The synthesis of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, including the reaction of 4-(2-oxo-1-pyrrolidinyl)aniline with ethyl 3-cyclohexene-1-carboxylate, followed by a series of chemical transformations to produce the final product. The process involves the use of several reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.

Applications De Recherche Scientifique

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It works by inhibiting the JAK family of enzymes, which play a key role in the immune response. By blocking the activity of these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce inflammation and prevent damage to tissues and organs affected by autoimmune diseases.

Propriétés

Nom du produit

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Formule moléculaire

C18H20N2O4

Poids moléculaire

328.4 g/mol

Nom IUPAC

6-[[4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H20N2O4/c21-16-6-3-11-20(16)13-9-7-12(8-10-13)19-17(22)14-4-1-2-5-15(14)18(23)24/h1-2,7-10,14-15H,3-6,11H2,(H,19,22)(H,23,24)

Clé InChI

UUDHWXHVQGCTNR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

SMILES canonique

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.